molecular formula C26H36N2O4 B5176196 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid

Cat. No.: B5176196
M. Wt: 440.6 g/mol
InChI Key: LMUQXUDQHCOBPB-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid is a complex organic compound that features a unique combination of bicyclic and piperazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution of a halogenated bicyclic compound with piperazine.

    Formation of the oxalic acid salt: The final step involves the reaction of the piperazine derivative with oxalic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bicyclo[2.2.1]hept-2-yl-ethanone: A related compound with a similar bicyclic structure.

    Bicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with different functional groups.

    Bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfone: A compound with a similar bicyclic core but different substituents.

Uniqueness

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine is unique due to its combination of bicyclic and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2.C2H2O4/c1-2-4-20(5-3-1)21-8-10-24(11-9-21)26-14-12-25(13-15-26)18-23-17-19-6-7-22(23)16-19;3-1(4)2(5)6/h1-7,19,21-24H,8-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUQXUDQHCOBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4CC5CC4C=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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